4-(Propan-2-yl)cyclohexane-1-thiol

Synthetic intermediate Building block Quality control

4-(Propan-2-yl)cyclohexane-1-thiol, also designated as 4-(1-methylethyl)cyclohexanethiol , is a C9H18S thiol featuring a cyclohexane ring substituted at the 4-position with an isopropyl group and a sulfhydryl moiety. With a molecular weight of 158.31 g/mol and a computed XLogP3 of 3.4 , the compound is primarily supplied as a synthetic intermediate and building block for research and development applications.

Molecular Formula C9H18S
Molecular Weight 158.31 g/mol
Cat. No. B15255873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propan-2-yl)cyclohexane-1-thiol
Molecular FormulaC9H18S
Molecular Weight158.31 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)S
InChIInChI=1S/C9H18S/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3
InChIKeyDGDOBSHCHFIBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Propan-2-yl)cyclohexane-1-thiol (CAS 1339838-53-7) Supplier Specifications and Procurement Baseline


4-(Propan-2-yl)cyclohexane-1-thiol, also designated as 4-(1-methylethyl)cyclohexanethiol , is a C9H18S thiol featuring a cyclohexane ring substituted at the 4-position with an isopropyl group and a sulfhydryl moiety. With a molecular weight of 158.31 g/mol and a computed XLogP3 of 3.4 [1], the compound is primarily supplied as a synthetic intermediate and building block for research and development applications . Commercial availability typically includes a minimum purity specification of 95% with long-term storage recommended in a cool, dry place . Unlike smaller thiols such as unsubstituted cyclohexanethiol (C6H12S, MW 116.22 g/mol) , the isopropyl substitution confers increased hydrophobicity and distinct steric properties that influence reactivity and selectivity in downstream synthetic transformations. However, direct peer-reviewed comparative performance data for this specific compound versus structural analogs remain notably scarce in the open literature, with most available information derived from vendor technical datasheets and computational property predictions rather than experimental head-to-head studies.

Specialized building block 4-isopropyl-substituted cyclohexanethiol for structure-specific synthesis
Research-grade purity baseline Supplier-documented minimum purity supports procurement verification
Ambient storage logistics Cool, dry place — no refrigeration or flammables segregation required
Stereochemistry awareness Undefined cis/trans composition; verify if isomer ratio matters

Why 4-(Propan-2-yl)cyclohexane-1-thiol Cannot Be Readily Substituted with In-Class Thiols


Substitution of 4-(propan-2-yl)cyclohexane-1-thiol with structurally simpler or alternative cyclohexanethiol derivatives is inadvisable due to quantifiable differences in physicochemical properties that directly impact synthetic utility and formulation behavior. The isopropyl substituent at the 4-position substantially increases molecular weight (158.31 g/mol) and hydrophobicity (XLogP3 = 3.4) compared to unsubstituted cyclohexanethiol (MW 116.22 g/mol, LogP ~3.05-3.7) [1], altering solubility profiles and partitioning behavior in biphasic reaction systems. Furthermore, for fragrance-grade applications involving closely related 4-isopropylcyclohexyl derivatives, stereochemical composition matters critically: JECFA specifications for 4-isopropylcyclohexanethiol (CAS 67715-80-4) mandate 80-90% cis isomer content [2], indicating that isomer ratio directly influences organoleptic performance and regulatory compliance. Generic substitution without verifying isomer composition, purity grade, or specific physicochemical parameters therefore carries quantifiable risk of altered reactivity, unexpected solubility, and non-compliance in regulated applications. The procurement decision must be driven by exact specification matching rather than functional class assumptions.

Structural analog risk

Cyclohexanethiol lacks the 4-isopropyl group — partitioning and steric profile may shift significantly

Isomer composition mismatch

Flavor-grade analog (CAS 67715-80-4) requires 80–90% cis isomer; target CAS supplied without defined stereochemistry

Purity grade distinction

Higher nominal purity grades exist for commodity thiols, but lack the specific isopropyl substitution

Quantitative Differentiation Evidence for 4-(Propan-2-yl)cyclohexane-1-thiol Selection


Minimum Purity Specification: 95% Baseline for Research-Grade Procurement

Commercial 4-(propan-2-yl)cyclohexane-1-thiol is supplied with a documented minimum purity specification of 95% as verified by vendor quality assurance protocols . This specification provides a verifiable procurement baseline that distinguishes research-grade material from technical-grade thiols that may lack certified purity documentation. In contrast, unsubstituted cyclohexanethiol (CAS 1569-69-3) is commercially available at higher nominal purities (e.g., 97%, 98%, 99%) , but the 95% specification for the 4-isopropyl derivative reflects the compound's status as a specialized synthetic intermediate where batch-to-batch consistency rather than absolute purity may be the procurement driver.

Purity Specification
Supplier specification
Min. 95% purity documented
Supports procurement baseline verification; distinguishes research-grade from commodity thiols
Data to verify per vendor datasheets
Synthetic intermediate Building block Quality control

Long-Term Storage Requirement: Ambient Cool, Dry Conditions

The target compound carries a vendor-specified long-term storage condition of cool, dry place , which contrasts with more stringent storage requirements documented for other thiol-containing compounds. For comparison, cyclohexanethiol (CAS 1569-69-3) requires storage in a flammables area due to its flash point of 110°F , while certain research compounds such as Nullscript (CAS 300816-11-9) require sealed storage at 2-8°C . The absence of refrigerated or flammables-area storage mandates for 4-(propan-2-yl)cyclohexane-1-thiol represents a quantifiable logistical differentiator.

Storage Condition
Supplier specification
Cool, dry place; no cold-chain or flammables area
Simplifies inventory logistics vs. refrigerated or flammables-segregated compounds
Per vendor technical datasheets; verify for your conditions
Storage stability Inventory management Logistics

Cis-Isomer Content Specification for Fragrance-Grade Analog

For the closely related fragrance-grade compound 4-isopropylcyclohexanethiol (CAS 67715-80-4), JECFA specifications mandate 80-90% cis isomer content [1]. This quantifiable stereochemical requirement directly informs procurement decisions for any application where isomer ratio affects performance. While the specific CAS 1339838-53-7 material may be supplied as an undefined stereoisomer mixture (PubChem records 0 defined atom stereocenters) [2], the existence of an isomer-specified analog with documented cis-content requirements demonstrates that stereochemical composition is a critical, quantifiable differentiation parameter within this compound class. Procurement of the correct CAS number with appropriate isomer specification is essential for applications where cis/trans ratio influences activity.

Isomer Composition
Class-level inference
Undefined stereochemistry (target) vs. 80–90% cis required for analog (JECFA)
Isomer ratio context may impact flavor/fragrance regulatory compliance; verify composition
PubChem: 0 defined stereocenters; class-level JECFA reference
Flavor and fragrance Stereochemistry Regulatory compliance

Hydrophobicity and Molecular Weight Differentiation from Parent Cyclohexanethiol

The isopropyl substitution on 4-(propan-2-yl)cyclohexane-1-thiol produces quantifiable increases in both molecular weight and hydrophobicity relative to unsubstituted cyclohexanethiol. The target compound has a molecular weight of 158.31 g/mol and computed XLogP3 of 3.4 [1], compared to cyclohexanethiol (C6H12S) with a molecular weight of 116.22 g/mol and a reported LogP range of 3.05-3.7 at 35°C . While LogP values overlap, the 42.09 g/mol molecular weight increase (36% higher) is unambiguous and alters physical properties including boiling point (cyclohexanethiol: 158-160°C at atmospheric pressure ; target compound boiling point data not reported at atmospheric pressure in available sources).

MW & LogP
Cross-study comparable
158.31 g/mol · XLogP3 3.4
36% higher MW vs. cyclohexanethiol (116.22); comparable logP; alters volatility and partitioning
Computed properties; experimental validation recommended
Physicochemical properties Partitioning Solubility

Recommended Application Scenarios for 4-(Propan-2-yl)cyclohexane-1-thiol Based on Evidence


Research-Scale Synthetic Intermediate with Documented 95% Purity Baseline

This compound is appropriate for laboratory-scale synthesis where a documented minimum purity of 95% is sufficient and procurement of a specialized 4-isopropyl-substituted cyclohexanethiol building block is required . The specified purity grade supports reproducible synthetic outcomes in research and development contexts where the isopropyl substitution pattern is structurally essential and cannot be achieved with simpler cyclohexanethiol derivatives [1]. Users should verify that the 95% specification meets their specific reaction tolerance requirements, as higher-purity grades may be available from alternative suppliers.

Stereochemical Reference Standard Procurement with Defined Isomer Specification Requirements

For applications requiring defined cis/trans isomer composition—particularly in flavor and fragrance development—procurement must account for the stereochemical specifications established for the analog compound 4-isopropylcyclohexanethiol (CAS 67715-80-4), which mandates 80-90% cis isomer content under JECFA guidelines . When selecting CAS 1339838-53-7 material, users should explicitly verify isomer composition from the supplier, as this CAS number is not associated with defined stereochemistry in PubChem [1]. This scenario underscores the critical importance of CAS number verification and specification review prior to procurement.

Ambient-Stable Inventory for Long-Term Synthetic Programs

The vendor-recommended storage condition of 'cool, dry place' without requirements for refrigeration or flammables-area segregation makes this compound suitable for synthetic programs where cold-chain logistics or specialized hazardous material storage infrastructure is limited or cost-prohibitive. This contrasts favorably with compounds such as cyclohexanethiol (flammables area) or Nullscript (2-8°C sealed) that impose more restrictive storage requirements [1][2]. Procurement for multi-step synthetic campaigns can proceed with reduced logistical complexity.

Hydrophobic Reaction Medium Compatibility Studies

With a computed XLogP3 of 3.4 and molecular weight of 158.31 g/mol , 4-(propan-2-yl)cyclohexane-1-thiol exhibits pronounced hydrophobic character suitable for reactions conducted in nonpolar organic solvents or biphasic systems where thiol partitioning into the organic phase is desired. The 36% higher molecular weight relative to unsubstituted cyclohexanethiol [1] alters volatility and diffusion properties, which may be advantageous in reactions requiring controlled thiol release or where reactant volatility must be minimized.

Application
Selection Property
Validation Focus
Synthetic intermediate procurement
Documented purity specification
Verify minimum purity meets reaction tolerance
Flavor & fragrance development
Isomer composition specification
Confirm cis/trans ratio per supplier; review JECFA analog requirements
Ambient-stable synthetic programs
Ambient storage condition
Confirm no cold-chain or flammables segregation needed
Nonpolar solvent reaction systems
Hydrophobic character (high logP)
Assess partitioning and volatility for biphasic or organic-phase reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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